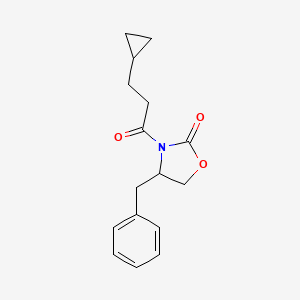

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one

Overview

Description

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis. Oxazolidinones serve as versatile chiral auxiliaries, enabling stereocontrol in reactions such as aldol additions, alkylations, and acylations . The compound features a benzyl group at the 4-position and a 3-cyclopropylpropanoyl acyl group at the 3-position, distinguishing it from other analogues. Its stereochemical configuration (4R or 4S) is critical for directing enantioselectivity in synthetic pathways, often confirmed via X-ray crystallography using programs like SHELXL .

Chemical Reactions Analysis

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Scientific Research Applications of (R)-4-Benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one, also known as (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, is a chiral oxazolidinone derivative with diverse applications in chemistry, biology, and industry. Oxazolidinones are heterocyclic organic compounds characterized by a five-membered ring containing nitrogen and oxygen atoms.

Overview

Applications

- Asymmetric Synthesis: (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is primarily used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

- Enzyme Mechanisms and Protein-Ligand Interactions: This compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

- Synthesis of Fine Chemicals and Intermediates: It is also used in the synthesis of fine chemicals and intermediates for various industrial processes.

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is of interest in medicinal chemistry for its potential biological activities, particularly in the development of antimicrobial and anticancer drugs.

Antimicrobial Activity

The compound's biological activity is attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome, preventing peptide bond formation during translation.

Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

These results indicate that the compound has significant antibacterial activity, especially against Gram-positive bacteria.

Mechanism of Action

The specific mechanism of action for 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one is not well-documented. oxazolidinone compounds generally exert their effects by inhibiting protein synthesis in bacteria, making them useful as antibiotics. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 3-Position

The acyl group at the 3-position significantly influences reactivity and application. Key analogues include:

Key Observations :

- Locostatin (): The α,β-unsaturated crotonyl group enables conjugation, critical for its bioactivity as a migration inhibitor.

- Chlorinated Derivatives (): The 4-chlorobutanoyl group introduces electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions.

Substituent Variations at the 4- and 5-Positions

Modifications at the 4-benzyl position or oxazolidinone ring alter steric bulk and solubility:

- (4R)-4-Benzyl-5,5-dimethyl-... (): The 5,5-dimethyl groups increase steric hindrance, favoring specific transition states in asymmetric catalysis.

- (4S)-4-Benzyl-3-[(2S,3R,4E)-3-hydroxy-...] (): A hydroxy-methoxybenzyl substituent enables hydrogen bonding, crucial for taxane derivative synthesis.

Crystallographic and Stereochemical Insights

X-ray studies (e.g., ) confirm the absolute configuration of oxazolidinones. For example:

- (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-...} (): Crystallized in monoclinic P21 with β = 109.023°, showing chloro and dioxolane groups influencing packing .

- Software like SHELXL () and WinGX () are pivotal for refining these structures.

Biological Activity

4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, also known by its CAS number 289677-11-8, is a chiral oxazolidinone derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.33 g/mol. The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 289677-11-8 |

| LogP | 2.7046 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of target molecules, influencing their activity. This can lead to either inhibition or activation depending on the context and the specific target involved.

Antimicrobial Activity

Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial properties. They are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes.

Case Studies

- Antibacterial Studies : A study demonstrated that derivatives of oxazolidinones show potent activity against Gram-positive bacteria, including strains resistant to other antibiotics. These findings suggest that this compound could serve as a lead compound in developing new antibacterial agents.

- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for cancer treatment or metabolic disorders.

Research Findings

Recent studies have focused on the synthesis and characterization of various oxazolidinone derivatives to evaluate their biological activities:

- Synthesis : The compound is synthesized through the reaction of (R)-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoic acid under specific conditions involving pivaloyl chloride and triethylamine in THF at low temperatures.

- Biological Evaluation : Various derivatives have been tested for their cytotoxicity against cancer cell lines and their ability to inhibit bacterial growth. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl or cyclopropyl groups significantly affect biological potency.

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, and how can reaction yields be maximized?

Basic Research Focus

The compound is typically synthesized via acylation of 4-benzyloxazolidinone with 3-cyclopropylpropanoyl chloride. Key steps include controlling stoichiometry (e.g., 2:1 molar ratio of acyl chloride to oxazolidinone) and using inert conditions to prevent hydrolysis. Purification via column chromatography (hexanes/EtOAc 90:10) achieves yields >95% . For reproducibility, monitor reaction progress via TLC and optimize temperature (0°C to room temperature) to minimize side reactions.

Q. How can crystallographic data discrepancies in oxazolidinone derivatives be resolved during structural refinement?

Advanced Research Focus

Discrepancies in unit cell parameters (e.g., monoclinic symmetry with β = 109.023°) or bond lengths may arise from twinning or disordered solvent. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration . For ambiguous electron density, employ the SQUEEZE algorithm in PLATON to model solvent regions.

Q. What methodologies are recommended for analyzing stereoselectivity in reactions involving this oxazolidinone?

Advanced Research Focus

Combine X-ray crystallography (e.g., P21 space group with Z = 2) and chiral HPLC to resolve enantiomers. For asymmetric aldol reactions, compare diastereomeric ratios (dr) via H NMR coupling constants (e.g., = 2.5–4.0 Hz for syn vs. anti products) . Computational methods like DFT (B3LYP/6-31G*) can predict facial selectivity of the oxazolidinone auxiliary.

Q. How can computational modeling improve structural predictions for this compound?

Advanced Research Focus

Use Gaussian or ORCA to optimize geometry at the MP2/cc-pVTZ level. Compare calculated vs. experimental bond lengths (e.g., C=O at 1.21 Å vs. 1.19 Å in crystal data) . For charge density analysis, employ multipole refinement in MoPro. Validate electrostatic potential maps against experimental dipole moments.

Q. What experimental strategies mitigate hygroscopicity during handling of this oxazolidinone?

Basic Research Focus

Store the compound under argon in a desiccator with PO. For kinetic studies, use anhydrous solvents (e.g., THF distilled over Na/benzophenone). Characterize hygroscopicity via dynamic vapor sorption (DVS) at 25°C/60% RH, noting mass changes <0.5% over 24 hours .

Q. How can reaction mechanisms involving this oxazolidinone be probed isotopically?

Advanced Research Focus

Incorporate C or O labels at the carbonyl group to track acyl transfer. Use H-C HMBC NMR to confirm labeling sites. For kinetic isotope effects (KIE), compare rates of C vs. C derivatives. Isotopic enrichment (e.g., 99% O) requires Schlenk-line techniques to prevent exchange .

Q. What chromatographic techniques resolve diastereomers in oxazolidinone-based syntheses?

Basic Research Focus

Use silica gel columns with gradient elution (hexanes:EtOAc from 95:5 to 70:30). For challenging separations, employ chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol (80:20). Monitor purity via HPLC (UV detection at 254 nm) and confirm by melting point analysis (e.g., mp 109–112°C) .

Q. How do steric effects of the 3-cyclopropylpropanoyl group influence stereochemical outcomes?

Advanced Research Focus

The cyclopropyl group introduces torsional strain (C-C-C angles ~60°), favoring equatorial positioning in transition states. X-ray data (e.g., C19H24ClNO5 with a = 11.7552 Å) show van der Waals interactions between cyclopropane and benzyl groups. Compare NOESY correlations (e.g., H-cyclopropyl to H-benzyl) to confirm spatial proximity.

Q. What thermal stability assessments are critical for this compound?

Basic Research Focus

Perform TGA/DSC under N (heating rate 10°C/min). Decomposition onset >200°C indicates suitability for high-temperature reactions. Monitor glass transition (T) via modulated DSC to assess amorphous/crystalline phase behavior. For storage stability, accelerate aging at 40°C/75% RH for 4 weeks .

Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled?

Advanced Research Focus

Contradictions between solution (NMR) and solid-state (XRD) data may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to identify rotamers (e.g., ΔG ~12 kcal/mol for acyl rotation). Compare XRD torsional angles (e.g., 120.5° in crystal ) with DFT-optimized structures to resolve discrepancies.

Properties

IUPAC Name |

4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVWYQBGGSCYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.